An In-depth Technical Guide to 2-(3-Chloro-5-fluorophenyl)benzoic Acid
An In-depth Technical Guide to 2-(3-Chloro-5-fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-5-fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Although not widely documented in publicly available literature, its structural motifs are present in numerous pharmacologically active compounds. This guide will cover its identification, predicted physicochemical properties, a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, potential research applications, and a thorough safety and handling protocol. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds to provide a reliable resource for researchers.
Compound Identification and Physicochemical Properties
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of structurally similar compounds such as 2-chlorobenzoic acid, 3-chloro-5-fluorobenzoic acid, and other biphenyl derivatives. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Structural Justification and Comparative Data |
| Molecular Formula | C₁₃H₈ClFO₂ | Derived from the chemical structure. |
| Molecular Weight | 250.65 g/mol | Calculated from the molecular formula. |
| Melting Point | 150-170 °C | Biphenyl compounds often have melting points in this range. For comparison, 2-chlorobenzoic acid has a melting point of 138-140°C. The added phenyl ring and other substituents would likely increase the melting point. |
| Boiling Point | > 350 °C | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the large hydrophobic biphenyl structure dominates. |
| pKa | ~4.0 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing effects of the halogens. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and versatile method for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[1][2] For this synthesis, we will couple 2-bromobenzoic acid with (3-chloro-5-fluorophenyl)boronic acid.
Rationale for Reagent Selection and Reaction Conditions
The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki-Miyaura coupling, especially with sterically hindered substrates like 2-substituted benzoic acids.
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Palladium Catalyst: A catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
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Base: A base is required to activate the boronic acid. An inorganic base like potassium carbonate or cesium carbonate is commonly used.[1]
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Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid.
Step-by-Step Methodology
Materials:
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2-Bromobenzoic acid
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(3-Chloro-5-fluorophenyl)boronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Deionized water
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2M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent and Catalyst Addition: Under the inert atmosphere, add a 4:1:1 mixture of toluene:ethanol:water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
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Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 with 2M HCl. This will precipitate the carboxylic acid product. Extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Research Applications
Biphenyl derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory agents to cardiovascular drugs.[2]
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Anti-inflammatory Agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal suggests that 2-(3-chloro-5-fluorophenyl)benzoic acid could be investigated as an inhibitor of cyclooxygenase (COX) enzymes.
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Antihypertensive Agents: The biphenyl scaffold is a key feature of the "sartan" class of angiotensin II receptor blockers.
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Antimicrobial and Antifungal Agents: Numerous biphenyl compounds have demonstrated antimicrobial and antifungal properties.[4]
Safety and Handling
Based on the safety data for structurally similar compounds like 2-chloro-5-nitrobenzoic acid and 3-chloro-5-fluorobenzoic acid, the following precautions should be taken.
Hazard Identification
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Acute Toxicity: May be harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Eye Damage/Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and closed-toe shoes.
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Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
First Aid Measures
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
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In Case of Skin Contact: Immediately wash with soap and plenty of water. If skin irritation persists, seek medical attention.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
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If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
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Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
2-(3-Chloro-5-fluorophenyl)benzoic acid represents a potentially valuable building block for the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and exploration of its potential applications based on well-established chemical principles and data from analogous structures. The provided Suzuki-Miyaura synthesis protocol is a reliable starting point for its preparation, and the safety guidelines are essential for its responsible handling in a research setting. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
References
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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NIH. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
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PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]
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University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
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ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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PubChem. 3-Chloro-5-fluorobenzoic acid Safety and Hazards. [Link]
